N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide
Description
Properties
Molecular Formula |
C18H15BrN2O3 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H15BrN2O3/c19-14-3-2-13-5-6-21(15(13)8-14)10-18(22)20-9-12-1-4-16-17(7-12)24-11-23-16/h1-8H,9-11H2,(H,20,22) |
InChI Key |
IOITZPDDUWWLIS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Bromo-1H-Indole
6-Bromoindole is typically synthesized via:
-
Direct bromination of indole using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid.
-
Pd-catalyzed cross-coupling reactions for regioselective bromination.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS (1.2 equiv), DMF, 0°C → RT, 12h | 85% |
Synthesis of 1,3-Benzodioxol-5-ylmethylamine
This intermediate is prepared via:
-
Reduction of 1,3-benzodioxole-5-carbonitrile using LiAlH₄ in THF.
-
Amination of 5-(bromomethyl)-1,3-benzodioxole with aqueous ammonia.
Core Synthesis Strategies
Acetic Acid Coupling Approach
The most common method involves coupling 6-bromoindole with chloroacetyl chloride, followed by reaction with 1,3-benzodioxol-5-ylmethylamine.
-
Synthesis of 2-(6-Bromo-1H-indol-1-yl)acetic acid :
-
Amide Bond Formation :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetylation | Chloroacetyl chloride, DCM, 0°C | 0°C → RT | 6h | 78% |
| Hydrolysis | NaOH (2M), EtOH | Reflux | 2h | 92% |
| Coupling | HATU, DIPEA, DMF | RT | 12h | 68% |
Direct Alkylation Method
An alternative route involves alkylating 6-bromoindole with 2-chloro-N-(1,3-benzodioxol-5-ylmethyl)acetamide.
-
6-Bromoindole + 2-chloro-N-(1,3-benzodioxol-5-ylmethyl)acetamide in presence of K₂CO₃ (base) and DMF.
Optimization and Challenges
Regioselectivity in Indole Bromination
Bromination at the 6-position of indole requires careful control to avoid polybromination. Use of NBS in DMF at 0°C ensures >90% regioselectivity.
Amide Coupling Efficiency
Coupling yields vary based on activating agents:
| Activating Agent | Solvent | Yield |
|---|---|---|
| HATU | DMF | 68% |
| EDC/HOBt | THF | 58% |
| DCC | CHCl₃ | 45% |
Purification Techniques
-
Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted starting materials.
-
Recrystallization from ethanol/water improves purity (>98% by HPLC).
Analytical Characterization
Key spectroscopic data for the final compound:
Scalability and Industrial Relevance
-
Gram-scale synthesis has been achieved with yields >65% using flow chemistry for bromination and coupling steps.
-
Cost drivers : 6-Bromoindole (∼$120/g) and HATU (∼$95/g) contribute to high production costs.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the acetamide group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Key Structural Features of Analogs
The following table summarizes structurally related acetamide derivatives and their distinguishing substituents:
Impact of Substituents on Physicochemical Properties
- Bromo vs.
- Benzodioxole vs. Aryl Groups : The benzodioxole moiety in the target compound and provides electron density, which may improve binding to enzymes like carbonic anhydrase. In contrast, chlorophenyl groups (e.g., ) introduce steric bulk and electronegativity, favoring interactions with hydrophobic protein pockets.
- Acetamide Linker : Common to all compounds, the acetamide bridge facilitates hydrogen bonding with biological targets. Modifications (e.g., thiocarbamoylthio in ) alter conformational flexibility and redox properties.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzodioxole moiety and an indole derivative, both known for their diverse biological properties.
- Molecular Formula : C18H17BrN2O2
- Molecular Weight : 373.2 g/mol
- IUPAC Name : 2-(6-bromoindol-1-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its effects on different biological targets.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole and benzodioxole units have been tested against various cancer cell lines with promising results.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Huh7 (Liver Cancer) | 8.0 |
| Compound B | MDA-MB 231 (Breast Cancer) | 6.0 |
| Compound C | PC3 (Prostate Cancer) | 10.5 |
These findings suggest that this compound may also exhibit similar inhibitory effects on tumor growth and cell proliferation.
The proposed mechanism of action for compounds like this compound involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. In particular, the inhibition of protein kinases such as DYRK1A and GSK3α/β has been noted in related compounds.
Case Studies
In a study examining the biological activity of related indole derivatives, it was found that certain modifications to the indole structure significantly enhanced their potency against specific kinases:
- Case Study 1 : A derivative with a hydroxyl group at the C4 position showed an IC50 value of 0.028 µM against DYRK1A.
- Case Study 2 : Another compound demonstrated selective inhibition with IC50 values ranging from 0.090 µM to 0.500 µM against various kinases.
These studies underscore the importance of structural modifications in enhancing biological activity.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide, and how are yields optimized?
Answer:
The synthesis typically involves coupling a bromo-indole precursor with a benzodioxol-methyl acetamide derivative. Key steps include:
- Nucleophilic substitution : Reacting 6-bromo-1H-indole with chloroacetamide derivatives under basic conditions (e.g., NaH in DMF at 35°C for 8 hours) to form the acetamide linkage .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Final products are recrystallized from ethanol or acetonitrile for high purity (>95%) .
- Optimization : Control reaction pH (7–9) and temperature (35–50°C) to minimize side reactions. Catalytic amounts of KI can enhance bromo-indole reactivity .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : H and C NMR are used to verify substituent positions. For example, the benzodioxol methylene group (-CH-O-) shows distinct resonances at δ 4.5–5.0 ppm, while bromo-indole protons appear downfield (δ 7.5–8.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] for CHBrNO: calc. 403.02, observed 403.03) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement for triclinic P1 space group, R-factor < 0.05) .
Advanced: How can researchers design experiments to evaluate its anticancer activity, particularly targeting apoptotic pathways?
Answer:
- Target Identification : Screen against Bcl-2/Mcl-1 proteins using fluorescence polarization assays. Indole derivatives bind to BH3 domains, disrupting anti-apoptotic protein interactions .
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the indole 5-position to enhance binding affinity .
Advanced: How should discrepancies in bioactivity data caused by structural variations be resolved?
Answer:
- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., halogen vs. methoxy groups) and test under standardized conditions .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to Bcl-2/Mcl-1. Compare ΔG values to explain potency differences (e.g., -Br vs. -Cl at indole 6-position) .
- Data Validation : Replicate experiments with controlled cell passage numbers and batch-tested reagents to minimize variability .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?
Answer:
- Solvent Screening : Use high-boiling solvents (e.g., DMSO/EtOH mixtures) for slow evaporation.
- Temperature Gradients : Cool saturated solutions from 50°C to 4°C at 0.5°C/hour to promote nucleation .
- Additives : Introduce 1–2% glycerol to stabilize hydrogen bonds between acetamide and benzodioxol groups .
Advanced: How can metabolic stability and toxicity profiles be assessed preclinically?
Answer:
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS over 60 minutes .
- CYP450 Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. IC >10 µM indicates low risk of drug-drug interactions .
- hERG Binding Assay : Patch-clamp studies to evaluate cardiac toxicity (IC >30 µM desirable) .
Basic: What are the critical purity criteria for this compound in pharmacological studies?
Answer:
- HPLC : ≥95% purity (C18 column, 254 nm detection, retention time 8.2 min) .
- Elemental Analysis : Carbon/nitrogen content within ±0.4% of theoretical values .
- Residual Solvents : Meet ICH Q3C limits (e.g., DMF < 880 ppm) .
Advanced: How does the bromine substituent influence electronic properties and reactivity?
Answer:
- Electron-Withdrawing Effect : The -Br group at indole 6-position increases electrophilicity, enhancing interactions with nucleophilic protein residues (e.g., lysine in Bcl-2) .
- Steric Effects : Bulkier halogens (e.g., -I) may reduce binding pocket access, as shown in docking studies .
- Suzuki Coupling Compatibility : Bromine enables late-stage functionalization via palladium-catalyzed cross-coupling (e.g., with aryl boronic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
